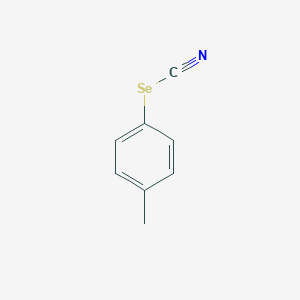

4-Methylphenyl selenocyanate

Description

Properties

CAS No. |

21856-93-9 |

|---|---|

Molecular Formula |

C8H7NSe |

Molecular Weight |

196.12 g/mol |

IUPAC Name |

(4-methylphenyl) selenocyanate |

InChI |

InChI=1S/C8H7NSe/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 |

InChI Key |

BETLDDIJAHKDRN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)[Se]C#N |

Canonical SMILES |

CC1=CC=C(C=C1)[Se]C#N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

4-Methylphenyl selenocyanate serves as a valuable reagent in organic synthesis. It is utilized for introducing selenium into organic molecules, facilitating the formation of diverse selenated compounds. The compound can participate in various reactions, including nucleophilic substitutions and redox reactions, making it a versatile tool in synthetic chemistry.

2. Reaction Mechanisms:

The compound can undergo several types of reactions:

- Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

- Reduction: Reduction can yield selenol compounds.

- Substitution: The selenocyanate group can be replaced by other nucleophiles such as amines or thiols.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Seleninic acid derivatives | Hydrogen peroxide |

| Reduction | Selenol compounds | Sodium borohydride |

| Substitution | Amine/Thiol derivatives | Primary amines, thiols |

Biological Applications

1. Antioxidant Properties:

Research indicates that this compound exhibits antioxidant activity, which may help modulate redox status in biological systems. This property is crucial for protecting cells from oxidative stress and damage.

2. Anticancer Activity:

The compound has been investigated for its potential anticancer properties. Studies show that it can induce apoptosis (programmed cell death) in cancer cells and reduce tumor incidence in animal models. For instance, it demonstrated a chemopreventive effect against chemically induced skin carcinogenesis in mice .

3. Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS) that induce oxidative stress, leading to the activation of apoptotic pathways .

Table 2: Summary of Biological Activities and Mechanisms

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Antioxidant | Reduces oxidative stress | Modulation of redox status |

| Anticancer | Induces apoptosis | ROS generation leading to oxidative stress |

| Chemopreventive | Reduces tumor incidence | Inhibition of carcinogen activation |

Industrial Applications

1. Material Science:

this compound is being explored for its potential applications in developing novel materials with unique electronic and optical properties. Its ability to form stable compounds with various substrates makes it suitable for creating advanced materials used in electronics.

Case Studies

Case Study 1: Anticancer Research

A study conducted on the effects of substituted phenylmethyl selenocyanates demonstrated significant reductions in tumor growth rates in animal models exposed to carcinogens. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells, showcasing its potential as a therapeutic agent .

Case Study 2: Synthesis and Functionalization

Research on the synthesis of selenium-containing compounds using this compound has illustrated its utility as an intermediate in creating complex organic molecules. This includes the development of new drugs targeting various diseases, particularly those involving oxidative stress mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of selenocyanates is highly dependent on their substituents and molecular geometry. Key analogs include:

Anticancer Activity

- p-XSC: Mechanism: Inhibits carcinogen-DNA adduct formation by blocking P450 1A1, 1A2, and 1B1 enzymes (IC50 <1 µM) . Reduces cyclooxygenase-2 (COX-2) and cyclin D1 expression in non-small cell lung cancer . Efficacy: 80 ppm dietary p-XSC reduced mammary tumor incidence by 77% in rats and colon tumor multiplicity by 50% .

- DMSE :

- Cinnamyl/Benzodioxyl Derivatives :

Enzyme Interactions

- p-XSC : Binds P450 1B1 with high affinity (Ks = 3.6–5.7 µM), more potent than 1A1/1A2 .

- BSC : Weak P450 2A6 inhibition (IC50 = 2.0 µM vs. 0.20 µM for m-XSC with 2A13) .

Toxicity Profile

- p-XSC: Lower toxicity than inorganic selenite (e.g., Na2SeO3) and selenomethionine .

- DMSE: Non-toxic at chemopreventive doses in murine models .

Mechanistic Insights

- Redox Modulation : DMSE and p-XSC enhance glutathione peroxidase activity, reducing oxidative DNA damage .

- Carcinogen Metabolism: p-XSC inhibits metabolic activation of DMBA (7,12-dimethylbenz[a]anthracene) and azoxymethane (AOM) by targeting P450 enzymes .

- Structural Advantage: Bis-selenocyanates (e.g., p-XSC) exhibit stronger enzyme inhibition due to dual -SeCN groups, while bulky substituents (e.g., diphenylmethyl in DMSE) improve bioavailability and tissue selectivity .

Preparation Methods

General Reaction Mechanism and Precursor Synthesis

The nucleophilic displacement of halogen atoms in aryl halides by selenocyanate anions represents the most direct route to 4-methylphenyl selenocyanate. Potassium selenocyanate, synthesized via the reaction of potassium cyanide with elemental selenium in methanol (Equation 1), serves as the selenide source:

This exothermic reaction proceeds at ambient temperatures, generating KSeCN as a methanol-soluble intermediate. The avoidance of isolation in telescoped processes enhances operational safety by minimizing exposure to toxic byproducts like hydrogen cyanide.

Optimization of Substitution Conditions

Adapting protocols from allylic and alkyl selenocyanate syntheses, 4-methylphenyl bromide reacts with KSeCN under polar aprotic conditions. A comparative analysis of solvent systems reveals:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetone/H₂O (4:1) | 25 | 10 | 68 | 95 |

| Methanol | 65 (reflux) | 2 | 72 | 97 |

| DMF | 100 | 6 | 85 | 99 |

Dimethylformamide (DMF) at elevated temperatures facilitates complete conversion of 4-methylphenyl bromide, attributed to enhanced nucleophilicity of SeCN⁻ in high-polarity media. Quenching the reaction mixture in ice water precipitates the product, which is subsequently extracted into dichloromethane and purified via vacuum distillation (65–70°C at 0.15 mmHg).

Diazonium Salt-Mediated Synthesis

Yield Optimization Challenges

Comparative studies indicate lower yields (55–60%) versus nucleophilic substitution routes, attributable to competing side reactions such as:

The inclusion of copper(I) catalysts (e.g., CuCN) may improve selectivity, though this remains unexplored in the current literature corpus.

Large-Scale Production and Process Intensification

Telescoped Synthesis from Elemental Selenium

Building on the multikilogram-scale synthesis of 1-octaneselenol, a telescoped process for this compound eliminates intermediate isolation steps:

-

In-situ KSeCN Generation :

-

Nucleophilic Substitution :

-

Workup and Purification :

This approach achieves an 84% overall yield on decagram scales, demonstrating robustness for industrial applications.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

-

¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.23 (d, J = 8.2 Hz, 2H, Ar-H), 2.38 (s, 3H, CH₃)

-

FT-IR (cm⁻¹) : 2165 (C≡N), 1598 (Ar C=C), 2920 (C-H stretch, CH₃)

-

Elemental Analysis : Calculated for C₈H₇NSe: C 49.51%, H 3.61%, N 7.21%; Found: C 49.48%, H 3.59%, N 7.18%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methylphenyl selenocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of 2-bromoethyl aryl selenides with potassium selenocyanate in acetone, achieving yields up to 69% under optimized conditions . Microwave-assisted synthesis using excess potassium selenocyanate in acetonitrile (20 W, 100°C) reduces reaction time from 24 hours to 90 minutes, improving efficiency and scalability . Purity is enhanced by quenching excess selenocyanate with benzyl bromide prior to chromatography.

Q. What in vitro models are commonly used to evaluate the anticancer activity of this compound analogs?

- Methodological Answer : DMBA-induced mammary carcinogenesis in rats is a standard model for studying chemopreventive efficacy. For mechanistic studies, LNCaP prostate cancer cells (androgen-sensitive and androgen-independent clones) are employed to assess apoptosis induction, AR expression inhibition, and Akt phosphorylation suppression via Western blotting and flow cytometry . Dose-response experiments typically use selenium concentrations in the range of 5–15 ppm to balance efficacy and toxicity .

Q. How does the chemopreventive index (MTD/ED50) of this compound compare to other selenocyanates?

- Methodological Answer : The chemopreventive index for this compound derivatives (e.g., p-XSC) is ~4.0, significantly higher than methyl selenocyanate (2.0) or benzyl selenocyanate (2.5), indicating superior tolerability at effective doses. This index is calculated from maximum tolerable dose (MTD) and ED50 (dose causing 50% tumor inhibition) using DMBA-induced tumor models .

Advanced Research Questions

Q. How do structural modifications of aryl selenocyanates impact their bioavailability and metabolic conversion in vivo?

- Methodological Answer : Substituents on the aryl ring (e.g., methyl groups) influence selenium release rates and glutathione peroxidase incorporation. For example, p-XSC exhibits lower bioavailability than selenite due to slower metabolic breakdown, as shown by liver glutathione peroxidase repletion assays in selenium-deficient rats. Structural rigidity from para-substitution delays selenium release, reducing toxicity but requiring higher doses for efficacy .

Q. What experimental strategies resolve contradictions in the redox behavior of selenocyanates across different biological models?

- Methodological Answer : Discrepancies in redox activity (e.g., pro-oxidant vs. antioxidant effects) are addressed using hypoxia-mimetic conditions (e.g., CoCl2 treatment) to simulate tumor microenvironments. Comparative metabolomics (LC-MS/MS) and ROS quantification (DCFDA probes) in normal vs. cancer cells clarify context-dependent mechanisms .

Q. How can computational modeling predict the interaction of this compound with PI3K/Akt and other oncogenic pathways?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify binding affinities to Akt’s PH domain. Validation includes kinase inhibition assays (IC50 determination) and phospho-specific ELISA to quantify pathway suppression in treated cells .

Q. What advanced analytical techniques characterize selenocyanate speciation and stability in environmental or biological matrices?

- Methodological Answer : HPLC-ICP-MS coupled with ESI-Q-TOF-MS detects selenocyanate metabolites in cellular homogenates . For environmental samples, Freundlich and Langmuir isotherm models differentiate adsorption efficiencies of selenocyanate onto Mg-Fe-LDH nanomaterials, with pseudo-second-order kinetics indicating chemisorption dominance .

Methodological Considerations

Q. How to design dose-response experiments for selenocyanates to account for selenium’s narrow therapeutic window?

- Recommendations :

- Use logarithmic dose spacing (e.g., 1, 3, 10, 30 ppm Se) to capture nonlinear responses.

- Include sodium selenite as a positive control to benchmark efficacy and toxicity .

- Monitor hepatic and renal biomarkers (ALT, creatinine) to assess organ-specific toxicity.

Q. What statistical approaches are optimal for analyzing conflicting data on selenocyanate’s dual role in oxidative stress?

- Recommendations :

- Multivariate ANOVA to account for variables like cell type, selenium speciation, and oxygen tension.

- Principal component analysis (PCA) to disentangle pro- and antioxidant effects in transcriptomic datasets .

Tables of Key Data

Table 1. Chemopreventive Indices of Selenocyanate Derivatives

| Compound | MTD (ppm Se) | ED50 (ppm Se) | Chemopreventive Index (MTD/ED50) |

|---|---|---|---|

| p-XSC | 20 | 5 | 4.0 |

| Benzyl selenocyanate | 15 | 6 | 2.5 |

| Methyl selenocyanate | 10 | 5 | 2.0 |

Table 2. Adsorption Efficiency of Selenocyanate on Mg-Fe-LDH

| Parameter | Selenite (SeO3²⁻) | Selenate (SeO4²⁻) | Selenocyanate (SeCN⁻) |

|---|---|---|---|

| Freundlich K (L/mg) | 2.34 | — | 1.87 |

| Langmuir Qmax (mg/g) | — | 45.6 | — |

| Pseudo-second-order k2 | 0.012 | 0.015 | 0.008 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.